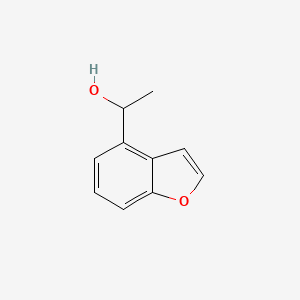

1-(Benzofuran-4-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181819-98-7 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.188 |

IUPAC Name |

1-(1-benzofuran-4-yl)ethanol |

InChI |

InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,11H,1H3 |

InChI Key |

KXDNUFJMIAMEBI-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C=COC2=CC=C1)O |

Synonyms |

4-Benzofuranmethanol, -alpha--methyl- |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 4 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

To confirm the molecular structure of 1-(Benzofuran-4-yl)ethanol, ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a singlet for the hydroxyl proton (OH), which may be broad and exchangeable with D₂O. The coupling constants between the protons would help to confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Characteristic shifts would be expected for the carbons of the benzofuran rings, the methine carbon bearing the hydroxyl group, and the methyl carbon.

Without experimental data, a detailed table of chemical shifts and coupling constants cannot be provided.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy would be used to identify the functional groups present in this compound. Key vibrational bands would include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2850-3100 cm⁻¹ range.

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

A C-O stretching vibration for the alcohol in the 1000-1260 cm⁻¹ range.

A specific data table of vibrational frequencies cannot be compiled without experimental results.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound, which has a molecular formula of C₁₀H₁₀O₂. This analysis would confirm the elemental composition and provide strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum would also offer structural information.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. For this chiral compound, X-ray crystallography of a single enantiomer or a derivative with a known stereocenter would allow for the determination of the absolute stereochemistry (R or S configuration) of the stereogenic center at the ethanol (B145695) side chain. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding from the hydroxyl group. No crystallographic data for this specific compound has been deposited in the Cambridge Structural Database or reported in the searched literature.

Computational and Theoretical Chemistry of 1 Benzofuran 4 Yl Ethanol

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energies)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jetir.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and polarizability. jetir.org A smaller energy gap generally suggests higher reactivity. jetir.org For various benzofuran (B130515) derivatives, these energy gaps have been calculated to understand their electronic behavior and potential for applications in materials science. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jetir.orgbhu.ac.in The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. bhu.ac.inrsc.org For benzofuran derivatives, MEP analysis helps in identifying the most likely sites for chemical reactions, which is crucial for understanding their biological activities and designing new synthetic pathways. jetir.orgbhu.ac.in

Reactivity Descriptors (Global and Local)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.org Local reactivity descriptors, such as the Fukui function, can also be determined to identify the reactivity of specific atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. eurjchem.com Such analyses have been performed on various benzofuran derivatives to understand their reactivity patterns. rsc.orgsemanticscholar.org

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including the delocalization of electron density and hyperconjugative interactions. rsc.orgsemanticscholar.org This method examines the interactions between filled and vacant orbitals, which can stabilize the molecule. The stabilization energies associated with these interactions, such as those between lone pairs and antibonding orbitals, can be quantified. For benzofuran derivatives, NBO analysis has been used to understand the intramolecular charge transfer and the stability arising from electron delocalization within the molecular framework. rsc.orgsemanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing information about the maximum absorption wavelengths (λmax). researchgate.net These theoretical spectra can be compared with experimental data to validate the computational approach and to understand the nature of the electronic transitions involved. For several benzofuran derivatives, TD-DFT calculations have been successfully employed to interpret their electronic spectra and to study their photophysical properties. rsc.orgsemanticscholar.org

Analysis of Thermodynamic Properties

Theoretical Framework

Computational analysis of thermodynamic properties typically involves the calculation of standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These parameters are fundamental to predicting the spontaneity and equilibrium of chemical processes.

Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f indicates a more stable compound. For benzofuran derivatives, computational models calculate the total energy of the molecule, which is then used to derive the enthalpy of formation. acs.org

Entropy (S°): Entropy is a measure of the randomness or disorder of a system. In computational chemistry, it is calculated based on the vibrational, rotational, and translational energy levels of the molecule. As temperature increases, the entropy of a molecule generally increases due to greater molecular motion. rsc.org

Gibbs Free Energy of Formation (ΔG°f): This is the ultimate measure of a compound's thermodynamic stability and reactivity under constant temperature and pressure. It is calculated using the equation: ΔG°f = ΔH°f - TΔS°, where T is the temperature in Kelvin. A negative ΔG°f indicates that the formation of the compound is a spontaneous process. The Gibbs free energy is also critical in studying reaction mechanisms and predicting the equilibrium position of a reaction. rsc.org

Research Findings from Related Benzofuran Derivatives

Studies on various benzofuran derivatives have demonstrated the utility of computational methods in determining their thermodynamic properties. For instance, DFT calculations have been employed to compare the stability of different isomers and to investigate the thermodynamics of reaction pathways.

In one study, the computed total energy and thermodynamic parameters confirmed the high stability of a novel pyrazolo[3,4-b]pyridine derivative of benzofuran. semanticscholar.orgrsc.org The calculations showed that the synthesized compound was more stable than other potential products. rsc.org Another investigation into the Claisen rearrangement of aryl propargyl ethers to form benzofuran derivatives utilized Gibbs free energy calculations to determine the most favorable reaction pathways. rsc.org The results indicated that the formation of the 2-methyl-benzofuran product was thermodynamically favored. rsc.org

Furthermore, research on other benzofuran compounds has shown a direct correlation between temperature and thermodynamic parameters such as heat capacity, enthalpy, and entropy. nih.gov As the temperature increases, these values also increase, which can influence the stability and reactivity of the molecule. nih.gov

Application to 1-(Benzofuran-4-yl)ethanol

Applying these computational methodologies to this compound would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequency analysis would be performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy, thermal energy, and entropy.

Thermochemical Analysis: Using the results from the frequency calculations, the standard enthalpy, entropy, and Gibbs free energy would be determined at a specified temperature and pressure.

The resulting data would provide valuable insights into the stability of this compound and its potential to participate in various chemical reactions.

Data Tables

The following tables represent the kind of data that would be generated from a computational thermodynamic analysis of this compound. Please note that the values presented here are illustrative and are based on typical ranges observed for similar organic molecules, as specific experimental or calculated data for this compound is not available.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Value (Illustrative) | Unit |

| Standard Enthalpy of Formation | ΔH°f | -150.5 | kJ/mol |

| Standard Entropy | S° | 420.8 | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔG°f | -45.2 | kJ/mol |

Table 2: Temperature Dependence of Thermodynamic Properties for this compound (Illustrative Data)

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/(mol·K)) | Gibbs Free Energy (kJ/mol) |

| 100 | -158.3 | 310.2 | -127.3 |

| 200 | -154.1 | 375.5 | -79.0 |

| 300 | -150.4 | 421.3 | -24.0 |

| 400 | -146.2 | 458.7 | 37.3 |

| 500 | -141.8 | 490.1 | 103.3 |

These tables demonstrate how the thermodynamic stability of a compound, as indicated by its Gibbs free energy, can change with temperature.

Advanced Applications and Future Research Trajectories for Benzofuran Derivatives

1-(Benzofuran-4-yl)ethanol as a Key Synthetic Intermediate

While direct literature detailing the extensive use of this compound as a synthetic intermediate is nascent, its precursor, 1-(Benzofuran-4-yl)ethanone, and analogous structures are well-established in synthetic chemistry. The strategic importance of this compound lies in its potential as a chiral building block, accessible through the stereoselective reduction of its corresponding ketone.

The synthesis of the precursor ketone, 1-(Benzofuran-4-yl)ethanone, can be achieved through methods such as the cyclization of pre-acetylated precursors. acs.org For instance, a hypothetical but chemically sound route involves the Perkin-type condensation of a substituted phenol (B47542) with chloroacetone. acs.org The subsequent reduction of the ketone group in 1-(Benzofuran-4-yl)ethanone yields the secondary alcohol, this compound. acs.org

This reduction is a critical step for generating chiral intermediates, which are highly valuable in pharmaceutical applications. researchgate.net Research on the closely related isomer, 1-(benzofuran-2-yl)ethanone, has demonstrated that it can be reduced to optically active (S)-1-(benzofuran-2-yl)ethanol with exceptionally high enantiomeric excess (>99.9%) using a whole-cell biocatalyst, Lactobacillus paracasei BD87E6. acs.orgresearchgate.net This biocatalytic approach represents a green and efficient method for producing enantiopure aromatic alcohols. researchgate.net It is plausible that similar enantioselective reductions could be applied to the 4-isomer, unlocking its potential for asymmetric synthesis. acs.org The successful optimization of this bioreduction for the 2-isomer underscores its scalability and industrial applicability. researchgate.net

| Parameter | Condition/Result | Reference |

|---|---|---|

| Substrate | 1-(Benzofuran-2-yl)ethanone | researchgate.net |

| Biocatalyst | Lactobacillus paracasei BD87E6 | researchgate.net |

| Product | (S)-1-(Benzofuran-2-yl)ethanol | researchgate.net |

| Enantiomeric Excess (ee) | >99.9% | acs.orgresearchgate.net |

| Yield (at 6.73 g substrate) | 92% | researchgate.net |

The resulting chiral alcohol, this compound, serves as a versatile intermediate for introducing a functionalized ethyl group onto the benzofuran (B130515) core, a structural motif found in numerous biologically active compounds and approved drugs. rsc.orgvulcanchem.com The development of efficient synthetic routes to such intermediates is crucial for advancing drug discovery programs targeting a range of diseases. vulcanchem.comgoogle.com

Integration of Benzofuran Scaffolds in Advanced Materials Science

The rigid, planar, and electron-rich nature of the benzofuran system makes it an exceptional candidate for the development of advanced functional materials. ijpbs.commdpi.com Its derivatives are increasingly being explored in materials science for applications ranging from porous frameworks to organic electronics. mdpi.com

Benzofuran linkages have been successfully incorporated into crystalline two-dimensional Covalent Organic Frameworks (COFs). mdpi.combrieflands.comijpsjournal.com These materials are synthesized by connecting hydroxybenzene-aldehyde and acetonitrile (B52724) building blocks through irreversible cascade reactions, which include cyanide migration, ring-closure, and oxidation steps. mdpi.comijpsjournal.com This method contrasts with the more common reversible condensation reactions used for many COFs. brieflands.com

The resulting benzofuran-linked COFs exhibit high chemical stability in both acidic and basic conditions, a direct consequence of the irreversible nature of their formation. ijpsjournal.com This stability allows for post-synthetic modifications under harsh conditions, enabling the introduction of specific functionalities. mdpi.comijpsjournal.com For example, acidolysis of these COFs can produce materials that act as exceptional vehicles for superprotonic conduction. mdpi.com The designed, periodic skeletons and ordered nanopores of benzofuran-based COFs make them a promising platform for applications in catalysis and green energy technologies. brieflands.com Twisted benzofuran structures within donor-acceptor COFs have been shown to improve photocatalytic activity for organic pollutant degradation and hydrogen production from water. researchgate.net

Benzofuran derivatives are a significant class of compounds for organic-electronic and fluorescent materials due to their beneficial electrochemical behavior, thermal stability, and high fluorescence quantum yields, often in the blue region of the spectrum. The inherent fluorescence of the benzofuran framework, combined with the ease of synthesis and structural modification, allows for the fine-tuning of their optical and electronic properties.

Researchers have developed a variety of benzofuran-based luminogens for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. For example, a multifunctional semiconductor, 2,7-diphenylbenzo brieflands.comijpsjournal.comthieno[3,2-b]benzofuran (BTBF-DPh), integrates a high charge-transporting benzothienobenzothiophene unit with a strongly emissive furan (B31954) group, leading to efficient blue-emitting OLEDs. The unique electronic properties of functionalized benzofurans make them suitable for a range of optoelectronic devices. ijpbs.com

The fluorescence properties are highly dependent on the molecular structure and substitution patterns. vulcanchem.com Studies on linear benzofuran derivatives with vinylene or cyanovinylene linkers have shown that their emission properties are strongly correlated with their packing modes in the solid state. Suppressing intermolecular π-stacking can lead to significant solid-state emission enhancement. Furthermore, some benzofuran derivatives exhibit aggregation-induced emission (AIE) properties, where fluorescence is enhanced in the aggregated or solid state.

| Compound/Derivative Type | Key Feature/Application | Finding/Property | Reference |

|---|---|---|---|

| 2,7-Diphenylbenzo brieflands.comijpsjournal.comthieno[3,2-b]benzofuran (BTBF-DPh) | Blue OLED Emitter | Max. External Quantum Efficiency: 4.23% | |

| Linear Benzofuran-vinylene derivatives | High Solid-State Emission | Fluorescence Quantum Yields >50% | |

| Triphenylamine-benzofuran probe (TBSF) | Fluorescent probe for sulfite | Emission at 540 nm upon reaction | |

| Carbomethoxy-substituted benzofurans | Blue Emitters | High Quantum Yields (41-55%) | vulcanchem.com |

| Benzofuran-naphthyridine derivatives | Solvatochromic Fluorophore | High fluorescence and quantum yield |

Covalent Organic Frameworks (COFs) Development

Supramolecular Chemistry Involving Benzofuran Moieties

Supramolecular chemistry, which focuses on non-covalent intermolecular interactions, provides a powerful avenue for creating complex, functional architectures. The benzofuran scaffold, with its defined geometry and potential for π-π stacking and hydrogen bonding, is an excellent building block for such systems.

The rigid structure of benzofuran can be incorporated into larger macrocyclic hosts designed for molecular recognition. A notable example involves tribenzotriquinacene (TBTQ) frameworks functionalized with multiple benzofuran units. researchgate.net These C₃ᵥ-symmetrical, bowl-shaped molecules act as hosts for spherical guests like the C₆₀ fullerene, with binding confirmed by ¹H NMR titration experiments. researchgate.net In these complexes, the host and guest are held together by non-covalent interactions within a preorganized cavity. researchgate.netgoogle.com

Conversely, benzofuran derivatives can themselves act as guests. Water-soluble hosts like cyclodextrins can encapsulate benzofuran compounds, solubilizing them in aqueous media and influencing their reactivity. This host-guest complexation can provide a "supramolecular reaction vessel" to control chemical transformations, such as the iodocyclization of 2-alkynylanisoles to form substituted benzofurans.

Benzofuran derivatives can undergo spontaneous self-assembly into well-defined nanostructures. researchgate.net For instance, 11-Methylbenzo[d]pyreno[4,5-b]furan has been shown to self-assemble into nanowires in water. Films made from these self-assembled nanowires exhibited significantly better performance in OLED devices compared to films made from disordered molecules, highlighting the importance of organized structures in enhancing material properties.

The driving forces behind this assembly are non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The specific arrangement of molecules in the solid state, or packing mode, strongly influences the material's properties, particularly its emission characteristics. Studies on benzofuran-formaldehyde complexes have revealed that π→π* interactions can be a dominant stabilizing force, dictating the geometry of the supramolecular adduct. By tuning the substituents on the benzofuran ring, researchers can control the self-assembly process to create nanostructures with tailored morphologies and functions. researchgate.net

Host-Guest Chemistry Applications

Emerging Electrochemical Applications Beyond Direct Synthesis

While electrochemical methods have been developed for the direct synthesis of benzofuran rings, the application of benzofuran derivatives themselves in electrochemical systems is a growing field of interest. archivepp.comresearchgate.net Research is expanding to utilize the unique electronic properties of the benzofuran core in areas like electrocatalysis and electrochemiluminescence. beilstein-journals.orgresearchgate.net

Recent studies have demonstrated the potential of benzofuran derivatives as electrocatalysts. For instance, a series of benzofuran derivatives featuring α,β-unsaturated dicyano groups have been synthesized and evaluated for their ability to catalyze the electrooxidation of hydrazine (B178648), a key reaction in fuel cells. acs.org In these studies, a glassy carbon electrode modified with the benzofuran compounds was used to measure catalytic activity in an alkaline medium. One particular derivative, with a simple and planar structure, exhibited the highest current density, suggesting that the benzofuran scaffold facilitates efficient electron transfer and adsorption of hydrazine on the electrode surface. acs.org

Table 1: Electrocatalytic Activity of Various Benzofuran Derivatives for Hydrazine Electrooxidation

| Compound | Substituent Groups | Current Density (mA/cm²) |

|---|---|---|

| 4A | Phenyl, Dicyano | 38.85 |

| 4B | Thiophene, Dicyano | Lower Performance |

| 4E | Thiophene, Dicyano | Lower Performance |

| 4H | Thiophene, Dicyano | Lower Performance |

| 4K | Thiophene, Dicyano | Lower Performance |

Data sourced from a study on hydrazine electrooxidation, indicating the superior performance of the phenyl-substituted benzofuran derivative (4A). acs.org

Furthermore, the electrochemiluminescence (ECL) properties of benzofuranone compounds have been investigated. researchgate.net Compounds such as coumaranone, a close structural relative of the benzofuran core, can generate ECL signals in the presence of a co-reactant, suggesting potential applications in developing new luminophores for analytical and diagnostic assays. researchgate.net These findings open the possibility of designing novel benzofuran derivatives, potentially including structures similar to this compound, for advanced electrochemical sensors and lighting applications. numberanalytics.com

Future Directions in Benzofuran Chemical Research

The field of benzofuran chemistry is rapidly evolving, driven by the need for more efficient synthetic routes and a deeper understanding of their chemical behavior to develop new functional molecules. nih.govnumberanalytics.com

The synthesis of the benzofuran nucleus remains a major focus, with numerous innovative strategies emerging between 2021 and 2023. nih.govbohrium.comacs.org Research has moved beyond classical methods to embrace transition-metal-catalyzed reactions, one-pot procedures, and environmentally benign approaches. researchgate.net

Transition metals such as palladium, copper, rhodium, and gold are central to many modern synthetic protocols. bohrium.comacs.org Palladium-catalyzed reactions, in particular, have been widely used for constructing the benzofuran ring through intramolecular cyclization or C-H activation/oxidation tandem reactions. researchgate.netrsc.org For example, a highly effective cocatalysis system of PdI2-thiourea has been used for the carbonylative cyclization of o-hydroxylarylacetylenes. organic-chemistry.org Copper-catalyzed methods are also common, often used for coupling reactions followed by cyclization to form the benzofuran core. organic-chemistry.orgnih.gov

Recent advancements include:

Green Synthesis: A biocatalytic method using a whole-cell catalyst (Lactobacillus paracasei) was developed for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, an isomer of the subject compound. This approach achieved a 92% yield and over 99.9% enantiomeric excess, highlighting a scalable and environmentally friendly pathway to chiral benzofuran alcohols. researchgate.net

One-Pot Syntheses: Researchers have developed efficient one-pot methods that avoid the use of precious metals. researchgate.net For example, an iron(III)-catalyzed halogenation followed by copper-catalyzed O-arylation allows for the synthesis of various structural analogues from simple ketones. researchgate.net

Electrochemical Synthesis: Catalyst-free electrochemical methods provide a green and efficient route to new benzofuran derivatives under mild conditions, proceeding through an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. archivepp.com

A key future direction is the exploration of unconventional reaction mechanisms to access highly substituted and complex benzofurans that are difficult to prepare using traditional methods. nih.govrsc.org

A significant breakthrough in this area is the use of a substituent migration strategy. Researchers at Tokyo University of Science discovered an unusual reaction where treating 2,6-disubstituted phenols with alkynyl sulfoxides triggers a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgrsc.org This is followed by the migration of a substituent on the aromatic ring, enabling the synthesis of multi-aryl-substituted and even fully substituted benzofurans. rsc.orgtus.ac.jp This novel pathway opens the door to creating a diverse range of complex benzofurans from readily available starting materials. tus.ac.jpquantumzeitgeist.com

Other unconventional approaches being explored include:

Domino and Cascade Reactions: These processes, where multiple bond-forming events occur in a single synthetic operation, provide rapid access to complex molecules. Domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been used to create 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Radical Cyclization Cascades: Unique free-radical pathways are being developed to construct complex polycyclic benzofuran compounds, which are otherwise difficult to synthesize. rsc.org

Computational chemistry has become an indispensable tool for accelerating the discovery of new benzofuran-based molecules with desired properties, particularly in drug discovery. researchgate.netmdpi.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are used to rationally design and predict the biological activity of novel compounds. researchgate.netrsc.orgresearchgate.net

Rational Design of Inhibitors: Numerous studies have employed in silico methods to design benzofuran derivatives as potent inhibitors of various therapeutic targets. For example, computational screening and molecular hybridization have been used to design benzofuran-1,3,4-oxadiazole derivatives as potential anti-tuberculosis agents targeting the Mtb Pks13 enzyme. nih.gov In one study, designed compounds showed excellent binding affinities in molecular docking simulations, with some derivatives having scores comparable to or better than a known reference inhibitor. nih.gov Similarly, sulfated benzofurans have been designed as the first small, synthetic allosteric inhibitors of thrombin. nih.gov

Predicting Activity and Properties: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to predict the inhibitory activity of new molecules before they are synthesized. researchgate.net These models provide insights into the structure-activity relationships, guiding the optimization of lead compounds. researchgate.net DFT calculations are used to understand the electronic structure and reactivity of benzofuran molecules, aiding in the prediction of their electrochemical properties and reaction mechanisms. acs.orgrsc.org

Table 2: Example of In Silico Docking Scores for Designed Anti-Tuberculosis Agents

| Compound | Target Enzyme | Binding Affinity Score (kcal/mol) |

|---|---|---|

| TAM-16 (Reference) | Mtb Pks13 | -14.61 |

| BF3 | Mtb Pks13 | -14.23 |

| BF4 | Mtb Pks13 | -13.87 |

| BF8 | Mtb Pks13 | -14.01 |

Data from a computational study designing benzofuran-1,3,4-oxadiazole derivatives as inhibitors of Mycobacterium tuberculosis Pks13. nih.gov

The synergy between advanced synthesis, mechanistic studies, and computational design will continue to drive innovation, unlocking the full potential of this compound and the broader class of benzofuran derivatives in science and medicine. tus.ac.jpresearchgate.net

Q & A

What are the established synthetic routes for 1-(Benzofuran-4-yl)ethanol, and how do their yields and conditions compare?

Basic : The compound can be synthesized via Friedel-Crafts alkylation of benzofuran-4-carbaldehyde followed by reduction. For example, catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride reduction of 1-(benzofuran-4-yl)ethanone is a common approach .

Advanced : Recent studies suggest biocatalytic routes using ketoreductases for enantioselective synthesis, achieving >90% enantiomeric excess (ee) under optimized pH (7.5–8.0) and temperature (30–35°C) conditions . A comparison of methods is shown below:

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | 75–85 | 95–98 | Pd/C (5 mol%), H₂ (50 psi) |

| NaBH₄ Reduction | 60–70 | 90–95 | Ethanol, 0°C to RT |

| Biocatalysis | 80–90 | >99 | NADPH cofactor, 35°C, pH 8 |

How can structural contradictions in NMR data for this compound derivatives be resolved?

Basic : Ensure proper assignment of aromatic protons using 2D NMR (COSY, HSQC). The benzofuran moiety typically shows distinct coupling patterns (e.g., J = 2.5–3.0 Hz for adjacent protons) .

Advanced : For stereochemical ambiguities, employ NOESY or computational methods (DFT calculations) to confirm spatial arrangements. X-ray crystallography (as in ) resolves absolute configuration disputes, with C–C bond lengths averaging 1.48–1.52 Å in the benzofuran ring .

What analytical methods are recommended for detecting impurities in this compound?

Basic : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase can identify common impurities (e.g., unreacted ketone intermediates) .

Advanced : High-resolution mass spectrometry (HRMS) or LC-MS/MS with electrospray ionization (ESI+) detects trace impurities (≤0.1%). For example, the [M+H]⁺ ion at m/z 177.0914 (calculated for C₁₀H₁₀O₂⁺) confirms the parent compound, while fragments at m/z 149.0597 indicate loss of CO .

What biological activities have been reported for benzofuran derivatives, and how might this compound fit into this landscape?

Basic : Benzofuran derivatives exhibit antibacterial and antifungal properties. For instance, 2-substituted benzofurans inhibit Staphylococcus aureus (MIC = 8–16 µg/mL) .

Advanced : Structure-activity relationship (SAR) studies suggest that hydroxyl or ethanolic groups at the 4-position enhance membrane permeability. Molecular docking predicts this compound binds to bacterial FabI enzyme (ΔG = −9.2 kcal/mol), a target for novel antibiotics .

What environmental considerations are critical when handling this compound?

Basic : Follow standard protocols for organic solvent disposal. The compound’s logP (~2.1) suggests moderate hydrophobicity, necessitating containment to prevent aquatic contamination .

Advanced : Assess biodegradability via OECD 301F (ready biodegradability test). Preliminary data on analogous compounds show <20% degradation in 28 days, indicating potential persistence. Mitigation strategies include photocatalytic degradation using TiO₂ nanoparticles under UV light .

How can enantiomeric purity of this compound be ensured during synthesis?

Basic : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) separates enantiomers, with retention times differing by 1.5–2.0 minutes .

Advanced : Asymmetric catalysis using Ru-BINAP complexes achieves 95–98% ee. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .

What computational tools are recommended for modeling this compound’s reactivity?

Advanced : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts reaction pathways. For example, the energy barrier for ketone reduction is ~25 kcal/mol, aligning with experimental yields . Molecular dynamics simulations (AMBER force field) model interactions with biological targets, such as hydrophobic binding pockets in enzymes .

Are there known photodegradation pathways for this compound?

Advanced : UV-Vis studies (λmax = 270 nm) indicate susceptibility to photolysis. LC-MS identifies primary degradation products as benzofuran-4-carboxylic acid (via oxidation) and 4-vinylbenzofuran (via dehydration), with half-lives of 12–24 hours under simulated sunlight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.